molecular formula C21H28N4O2S B2440225 5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009230-52-7

5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2440225
CAS No.: 1009230-52-7
M. Wt: 400.54
InChI Key: AFKUFBSBDGUBHE-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
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Biological Activity

5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound with significant potential in pharmacology due to its unique structural features and biological activity. This article delves into the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C21_{21}H28_{28}N4_{4}O2_{2}S
Molecular Weight 400.5 g/mol
CAS Number 1009230-52-7

The biological activity of this compound is largely attributed to its interaction with various biological targets. The thiazole and triazole rings are known for their roles in modulating enzyme activities and receptor interactions.

1. Anti-inflammatory Activity

Research has demonstrated that compounds containing thiazole rings exhibit anti-inflammatory properties. For instance, a study predicted the anti-inflammatory activity of similar compounds using the PASS program, which indicated a probability range (Pa) for anti-inflammatory action between 0.274 and 0.636 .

In vivo studies using mouse models showed that certain derivatives provided up to 67% protection against inflammation compared to the reference drug indomethacin, which provided 47% protection at equivalent doses .

2. COX Inhibition

The compound's potential as a cyclooxygenase (COX) inhibitor has been explored. In vitro studies indicated that thiazole derivatives could inhibit COX-1/COX-2 enzymes with varying efficacy. The inhibition rates ranged from 0% to 93%, suggesting a strong potential for anti-inflammatory applications through COX inhibition .

Case Study 1: In Vivo Efficacy

A study evaluated the anti-inflammatory effects of various thiazolo[3,2-b][1,2,4]triazole derivatives in R strain mice. The results indicated that these compounds exhibited significant protective effects against induced inflammation, validating their therapeutic potential .

Case Study 2: Structural Activity Relationship (SAR)

Another investigation focused on the SAR of thiazole derivatives revealed that modifications in substituents on the thiazole ring could enhance biological activity. Compounds with specific functional groups showed increased binding affinity to target enzymes compared to their unsubstituted counterparts .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Thiazole derivatives have been documented to possess antimicrobial properties against a range of pathogens, suggesting their utility in treating infections .
  • Anticancer Potential : Some derivatives have shown promise in anticancer assays, indicating that they may inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Preliminary data suggest that similar compounds may exhibit neuroprotective effects, which warrants further investigation into their potential applications in neurodegenerative diseases .

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-5-27-17-8-6-16(7-9-17)18(24-11-13(2)10-14(3)12-24)19-20(26)25-21(28-19)22-15(4)23-25/h6-9,13-14,18,26H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKUFBSBDGUBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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